(4-iodobutyl)Benzene

Übersicht

Beschreibung

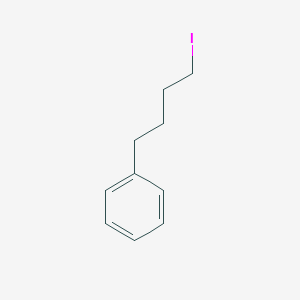

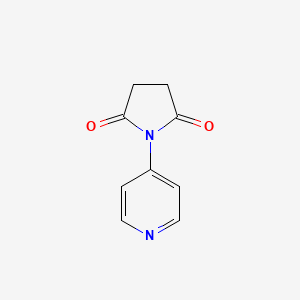

“(4-iodobutyl)Benzene” is a chemical compound with the molecular formula C10H13I . It is a type of halogenated hydrocarbon .

Synthesis Analysis

The synthesis of “(4-iodobutyl)Benzene” could potentially involve electrophilic aromatic substitution reactions, which are common in the synthesis of polysubstituted benzenes . The electrophilic partner in these reactions is often a carbocation .

Molecular Structure Analysis

The molecular structure of “(4-iodobutyl)Benzene” contains a total of 24 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .

Chemical Reactions Analysis

The most characteristic reaction of aromatic compounds like “(4-iodobutyl)Benzene” is substitution at a ring carbon. This can involve various processes such as halogenation, nitration, sulfonation, alkylation, and others .

Physical And Chemical Properties Analysis

“(4-iodobutyl)Benzene” has a boiling point of 148-151 °C (under a pressure of 15 Torr) and a density of 1.494±0.06 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Organic Field-Effect Transistors

Linear benzene-fused bis(tetrathiafulvalene) compounds, including those related to (4-iodobutyl)Benzene, have been synthesized and used as p-channel semiconductors in solution-processed organic field-effect transistors (FETs). These compounds demonstrated good solubility in common organic solvents and showed promising results in terms of mobility and on/off ratio in FET devices (Gao et al., 2007).

Synthesis of Phenolic Cyclitols

Phenolic cyclitols were synthesized from benzene through benzeneselenol-catalyzed, tributyltin hydride-mediated addition of phenolic iodides to benzene. This synthesis process highlights the potential of benzene derivatives in producing complex organic molecules (Crich et al., 2006).

Diverse Benzene Derivatives

Benzene's role as a fundamental building block in chemical compounds is significant. Innovative methods such as programmed synthesis have enabled the creation of hexaarylbenzenes with distinctive aryl substituents, which opens up possibilities for diverse benzene derivatives with potential applications in various fields (Suzuki et al., 2015).

Electron Delocalization in Aromatic Molecules

Studies on benzene and its derivatives, such as (4-iodobutyl)Benzene, contribute significantly to understanding electron delocalization in aromatic molecules. This research has historical roots and continues to inform our comprehension of molecular structures and properties (Poater et al., 2005).

Halogen-Bonding Complexes

Benzene derivatives have been utilized in creating halogen-bonding complexes with properties like liquid crystalline organizations. This application demonstrates the versatility of benzene-based units in supramolecular materials (González et al., 2013).

Magnetic Nanoparticle-Supported Reagents

Benzene derivatives have been used to develop magnetic nanoparticle-supported reagents, which are efficient foroxidation of a wide range of alcohols. These reagents demonstrate comparable activity to their homogeneous counterparts and offer the advantage of easy recyclability with the aid of an external magnet (Zhu & Wei, 2012).

Anaerobic Benzene Oxidation

Research involving benzene derivatives has led to the discovery of strains of Dechloromonas that can mineralize various mono-aromatic compounds, including benzene, to CO2 anaerobically. This finding is significant for the potential treatment of benzene-contaminated environments (Coates et al., 2001).

Halogen-Halogen Bonded Nanoarchitectures

The self-assembly of benzene derivatives into porous halogen-halogen bonded nanoarchitectures on solid surfaces has been observed. This research showcases the capability of benzene-based molecules in forming complex structures with potential applications in materials science (Silly, 2013).

Synthesis of 4-Halobutyl Benzoates

A facile synthetic route for the preparation of 4-halobutyl benzoates from benzene derivatives under mild conditions has been developed. This process demonstrates the chemical versatility of benzene derivatives in organic synthesis (Kang & Kim, 2000).

Degradation of Benzene in Aqueous Solution

Studies on the degradation of benzene in aqueous solutions using sodium percarbonate activated with chelated-Fe(II) have shown effective oxidation. This research is pertinent for the remediation of benzene-contaminated groundwater (Fu et al., 2016).

Eigenschaften

IUPAC Name |

4-iodobutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13I/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNMGMMOHCDYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507616 | |

| Record name | (4-Iodobutyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-iodobutyl)Benzene | |

CAS RN |

64283-87-0 | |

| Record name | (4-Iodobutyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,3-Trimethyl-3H-benzo[g]indole](/img/structure/B1315328.png)

![Pyrazolo[1,5-A]pyridine-3-carbohydrazide](/img/structure/B1315329.png)

![Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1315332.png)